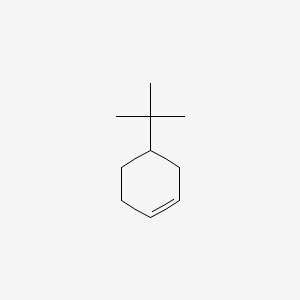

4-tert-Butylcyclohexene

Descripción

Overview of Cyclohexene (B86901) Ring Systems and Conformational Dynamics

Cyclohexene, a six-membered ring containing one double bond, is not a planar molecule. To alleviate ring strain, it adopts puckered conformations. The most stable conformations are the "half-chair" and the "twist-boat." In the half-chair conformation, four carbon atoms lie in a plane, while the other two are puckered out of the plane, one above and one below. The twist-boat is another low-energy conformation, which is generally less stable than the half-chair. These conformations are in a dynamic equilibrium, rapidly interconverting at room temperature. The introduction of substituents on the ring can significantly influence the relative energies of these conformations.

The Role of Bulky Substituents in Directing Cyclohexene Conformation and Reactivity

The tert-butyl group is exceptionally bulky and exerts a strong steric influence on the conformation of a cyclohexane (B81311) or cyclohexene ring. Due to its size, a tert-butyl group strongly prefers to occupy an equatorial or pseudo-equatorial position to minimize steric hindrance. fiveable.me This preference is so pronounced that it effectively "locks" the ring into a specific conformation. In the case of 4-tert-butylcyclohexene, the tert-butyl group at the C4 position will predominantly reside in a pseudo-equatorial position in the most stable half-chair conformation. This conformational locking has significant consequences for the molecule's reactivity, as it dictates the spatial orientation of the remaining atoms and functional groups. For instance, in elimination reactions involving derivatives like cis- and trans-1-bromo-4-tert-butylcyclohexane, the locked conformation determines the accessibility of protons for abstraction and the feasibility of achieving the required anti-periplanar geometry for the E2 mechanism. pearson.com The cis isomer, with the bromine in an axial position, reacts much faster than the trans isomer, where the bromine is equatorial. pearson.com

Historical Context and Evolution of Research on this compound and Related Derivatives

The foundations of conformational analysis were laid in the late 19th and early 20th centuries. ic.ac.uk Hermann Sachse first proposed the non-planar chair and boat conformations of cyclohexane in 1890. ic.ac.uk However, it was Derek Barton's work in the 1950s that truly established the importance of conformational analysis in understanding chemical reactivity, for which he shared the Nobel Prize in Chemistry in 1969. ic.ac.uk

Substituted cyclohexanes, particularly those with a tert-butyl group, became model systems for studying conformational preferences. The large energy difference between the axial and equatorial placement of a tert-butyl group provided a clear and measurable basis for these studies. Research on this compound and its derivatives has been instrumental in elucidating reaction mechanisms, such as the stereochemical requirements for addition and elimination reactions. The predictable conformation of these molecules allows for the systematic investigation of how substituent orientation affects reaction rates and product distributions. Early studies on the reduction of 4-tert-butylcyclohexanone (B146137), for example, provided key insights into the stereoselectivity of hydride reductions. wpmucdn.com More recent research has employed advanced techniques like dynamic NMR spectroscopy and computational modeling to precisely measure conformational equilibria and energy barriers in complex systems like cis-1,4-di-tert-butylcyclohexane, further refining our understanding of these fundamental principles. nih.govacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTMQLHFQYFBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862881 | |

| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-98-0 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2228-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002228980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Tert Butylcyclohexene and Its Stereoisomers

Stereoselective Synthesis of 4-tert-Butylcyclohexene Isomers

While this compound itself is an achiral molecule due to a plane of symmetry, the principles of stereoselective synthesis are critical in the preparation of its precursors and in reactions where it is a substrate, leading to chiral products. The prochiral nature of its common precursor, 4-tert-butylcyclohexanone (B146137), presents an opportunity for asymmetric transformations.

The primary approach to stereoselective synthesis involving this motif is through the diastereoselective or enantioselective reactions of its precursors. The reduction of 4-tert-butylcyclohexanone is a classic example of diastereoselectivity. The two faces of the carbonyl group are diastereotopic due to the rigid conformation imposed by the bulky tert-butyl group, which preferentially occupies the equatorial position. wpmucdn.com Attack of a hydride reagent can occur from either the axial or equatorial face, leading to the formation of two different diastereomers: cis- and trans-4-tert-butylcyclohexanol. wpmucdn.com

The choice of reducing agent significantly influences the diastereomeric ratio of the resulting alcohol product. This selectivity arises from the steric hindrance presented by the axial hydrogens versus the equatorial hydrogens on the ring.

| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |

| Lithium aluminum hydride (LiAlH₄) | trans-4-tert-butylcyclohexanol | ~10:1 (trans:cis) | msu.edu |

| Lithium tri-sec-butylborohydride (L-Selectride) | cis-4-tert-butylcyclohexanol | >10:1 (cis:trans) | msu.edu |

| Sodium borohydride (B1222165) (NaBH₄) | trans-4-tert-butylcyclohexanol | Varies, but trans is major | wpmucdn.com |

| Meerwein-Ponndorf-Verley (MPV) Reduction | trans-4-tert-butylcyclohexanol | Varies with catalyst | wpmucdn.com |

Table 1: Diastereoselectivity in the reduction of 4-tert-butylcyclohexanone.

Enantioselective routes typically involve the desymmetrization of 4-tert-butylcyclohexanone. One studied method is the enantioselective deprotonation of the ketone using chiral lithium amides. nih.gov This process generates a chiral silyl (B83357) enol ether, an important synthetic intermediate, with good enantioselectivity. nih.gov

The development of chiral catalysts has been pivotal for achieving high stereoselectivity. For reactions involving precursors to this compound, various catalytic systems have been explored.

Asymmetric Hydrogenation: Ruthenium-aminophosphine complexes have been shown to be effective catalysts for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to produce cis-4-tert-butylcyclohexanol with high yields. google.com Similarly, rhodium catalysts supported on Zr-zeolite beta have been used for the cascade hydrogenation of 4-tert-butylphenol (B1678320), proceeding through the 4-tert-butylcyclohexanone intermediate to yield the cis-alcohol with up to 95% stereoselectivity. daneshyari.com

Chiral Organocatalysts: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and N-heterocyclic carbenes (NHCs) represent a major class of metal-free catalysts for asymmetric transformations. nih.gov While specific applications to directly synthesize chiral this compound are less common, these catalysts are used in reactions like asymmetric aldol (B89426) or Michael additions where a derivative of 4-tert-butylcyclohexanone could serve as the substrate. nih.govbeilstein-journals.org

Chiral Dirhodium Catalysts: In reactions where 4-tert-butylcyclohexane (the saturated analog) is a substrate, C₄-symmetric bowl-shaped dirhodium tetracarboxylate catalysts have demonstrated exceptional site selectivity, diastereoselectivity, and enantioselectivity in C-H functionalization reactions. nih.govresearchgate.net These catalysts can effectively desymmetrize the molecule by selectively functionalizing one of the prochiral C-H bonds. researchgate.net

Precursor Design and Derivatization Strategies

The synthesis of this compound relies heavily on the strategic design and derivatization of suitable precursors, most notably 4-tert-butylcyclohexanone and its alcohol derivatives.

4-tert-Butylcyclohexanone is a readily available and versatile starting material. researchgate.netchemicalbook.com The most common route to this compound from this ketone is a two-step process:

Reduction to Alcohol: The ketone is first reduced to 4-tert-butylcyclohexanol (B146172). As detailed in section 2.1.1, the choice of reducing agent allows for the selective preparation of either the cis or trans alcohol diastereomer. wpmucdn.commsu.edu For instance, reduction with lithium aluminum hydride favors the trans isomer, while bulkier reagents like L-Selectride yield the cis isomer. msu.edu

Dehydration of Alcohol: The resulting alcohol is then subjected to an elimination reaction (dehydration) to form the double bond of this compound.

Other related compounds, such as 4-tert-butylphenol, can also serve as precursors. Catalytic hydrogenation of 4-tert-butylphenol can yield 4-tert-butylcyclohexanol, which can then be dehydrated. daneshyari.comorgsyn.org

The formation of the double bond in this compound is typically achieved through an elimination reaction. The stereochemistry of the starting material, often a derivative of 4-tert-butylcyclohexane, is crucial in determining the reaction mechanism and rate. A classic example involves the base-induced elimination of HBr from cis- and trans-1-bromo-4-tert-butylcyclohexane. pearson.com The cis isomer reacts significantly faster than the trans isomer. pearson.comlibretexts.org This rate difference is a direct consequence of the conformational requirements of the E2 elimination mechanism.

| Substrate | Relative Rate of Elimination (E2) | Reason for Rate Difference | Reference |

| cis-1-Bromo-4-tert-butylcyclohexane | Fast | The leaving group (Br) is axial, allowing for an anti-periplanar arrangement with an axial β-hydrogen. | pearson.com, libretexts.org |

| trans-1-Bromo-4-tert-butylcyclohexane | Very Slow | The leaving group (Br) is equatorial. To achieve an anti-periplanar conformation, the ring must flip, placing the bulky tert-butyl group in a highly unfavorable axial position. | libretexts.org, umsl.edu |

Table 2: Relative reaction rates for the E2 elimination of 1-bromo-4-tert-butylcyclohexane (B3151265) isomers.

The elimination reactions to form alkenes can proceed through three main mechanistic pathways: E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cb (elimination, unimolecular, conjugate base). numberanalytics.comwikipedia.org

E2 Pathway: This is a concerted, single-step mechanism where a base removes a proton and the leaving group departs simultaneously. numberanalytics.com It requires a specific stereochemical arrangement known as an anti-periplanar (or anti-diaxial in cyclohexanes) geometry between the proton being removed and the leaving group. libretexts.org In 4-tert-butylcyclohexane derivatives, the bulky tert-butyl group locks the ring in a chair conformation with itself in the equatorial position. libretexts.orgmsu.edu For cis-1-bromo-4-tert-butylcyclohexane, the bromine atom is in the axial position, which is perfectly aligned with two axial β-hydrogens for a rapid E2 reaction. pearson.comlibretexts.org Conversely, in the trans isomer, the bromine is equatorial, and an E2 reaction cannot occur from this stable conformation. umsl.edu The reaction would require a ring flip to a much higher energy conformation, making the E2 pathway extremely slow. umsl.edu Strong, non-bulky bases favor the E2 mechanism. msu.edudalalinstitute.com

E1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. libretexts.org First, the leaving group departs to form a carbocation, which is the rate-determining step. Then, a weak base removes an adjacent proton to form the double bond. libretexts.org This pathway does not have the strict stereochemical requirements of the E2 reaction. libretexts.org It is favored by good leaving groups, polar protic solvents (which stabilize the carbocation), and weak bases. libretexts.org For a substrate like trans-1-bromo-4-tert-butylcyclohexane, which cannot easily undergo an E2 reaction, an E1 pathway might be possible under the right conditions (e.g., heating in a polar protic solvent with a weak base).

E1cb Pathway: This two-step mechanism involves the formation of a carbanion intermediate. wikipedia.org It occurs when the substrate has a particularly acidic proton and a poor leaving group. wikipedia.orglibretexts.org A strong base first removes the acidic proton to form a carbanion (the conjugate base of the starting material). In the second step, the carbanion expels the leaving group to form the alkene. wikipedia.org This mechanism is less common for simple alkyl halides but can be relevant in substrates where a β-proton is activated by an electron-withdrawing group, such as a carbonyl. libretexts.org

Elimination Reactions for Double Bond Formation

Influence of Leaving Group and Base Strength on Elimination Stereoselectivity

The stereoselectivity of elimination reactions to produce this compound is profoundly influenced by the nature of the leaving group and the strength of the base employed. These factors dictate the preferred reaction pathway, primarily the bimolecular elimination (E2) mechanism, which has stringent stereoelectronic requirements.

For an E2 reaction to occur in a cyclohexane (B81311) system, the leaving group and the β-hydrogen atom must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This specific geometric alignment allows for the optimal overlap of the developing p-orbitals to form the new π-bond of the resulting alkene. spcmc.ac.in The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where this large group occupies an equatorial position to minimize steric strain. stackexchange.comlibretexts.org This conformational locking has significant consequences for the reactivity of cis and trans isomers of 4-tert-butylcyclohexyl derivatives.

In cis-4-tert-butylcyclohexyl derivatives, the leaving group is forced into an axial position. libretexts.orgmsu.edu This arrangement perfectly aligns the axial leaving group with the two adjacent axial β-hydrogens, fulfilling the trans-diaxial requirement for a rapid E2 reaction. libretexts.orgmsu.edupearson.com Conversely, in the trans-isomer, the leaving group resides in a more stable equatorial position. libretexts.orgspcmc.ac.in For an E2 reaction to proceed from this isomer, the ring would need to flip to a much less stable conformation where the bulky tert-butyl group is in an axial position, which is energetically unfavorable. spcmc.ac.in As a result, the E2 reaction is significantly slower for the trans-isomer, which may instead undergo slower E1 (unimolecular elimination) or SN1 (unimolecular nucleophilic substitution) reactions. spcmc.ac.instackexchange.com

The choice of leaving group is also critical. Good leaving groups, which are weak bases, facilitate faster reaction rates because the carbon-leaving group bond is partially broken in the transition state. iitk.ac.in The relative reactivity follows the general trend I > Br > Cl > OTs (tosylate) > F. For instance, the dehydrobromination of cis-1-bromo-4-tert-butylcyclohexane is reported to be about 500 times faster than that of the trans-isomer. stackexchange.com Similarly, when comparing cis- and trans-4-tert-butylcyclohexyl tosylates, only the cis isomer readily undergoes E2 elimination with a strong base like sodium ethoxide in ethanol (B145695). spcmc.ac.in The trans isomer under these conditions is largely unreactive via the E2 pathway. spcmc.ac.instackexchange.com

Base strength is another determining factor. E2 reactions are favored by strong, non-polarizable bases such as hydroxides (OH⁻) and alkoxides (RO⁻). iitk.ac.inuci.edu The rate of the E2 reaction is directly proportional to the concentration and strength of the base. iitk.ac.in A strong base is required to efficiently abstract the β-hydrogen in the concerted, single-step mechanism of an E2 reaction. dalalinstitute.com In contrast, weaker bases tend to favor the E1 mechanism, which proceeds through a carbocation intermediate and does not have the strict anti-periplanar requirement. uci.eduscribd.com Bulky bases, like potassium tert-butoxide (KOtBu), also favor elimination reactions over substitution reactions due to steric hindrance. msu.edu

The profound difference in reactivity based on stereochemistry is a cornerstone of understanding reaction mechanisms in cyclic systems.

| Substrate | Leaving Group Position | Relative E2 Rate | Primary Mechanism with Strong Base | Reference |

|---|---|---|---|---|

| cis-1-Bromo-4-tert-butylcyclohexane | Axial | Fast (approx. 500x faster than trans) | E2 | stackexchange.com |

| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial | Very Slow | E1/SN1 favored | stackexchange.com |

| cis-4-tert-Butylcyclohexyl Tosylate | Axial | Fast | E2 | spcmc.ac.in |

| trans-4-tert-Butylcyclohexyl Tosylate | Equatorial | Very Slow / No E2 reaction | E1/SN1 favored | spcmc.ac.inscribd.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. echemi.com The synthesis of this compound and its precursors is no exception, with research focusing on biocatalytic and other environmentally benign methods.

A prominent green approach involves the use of enzymes (biocatalysis) to perform stereoselective transformations under mild conditions, often in aqueous media. mdpi.com For the synthesis of key precursors to this compound, such as specific stereoisomers of 4-tert-butylcyclohexanol, alcohol dehydrogenases (ADHs) have proven highly effective. mdpi.com The biocatalytic reduction of 4-tert-butylcyclohexanone using ADHs can produce the cis- or trans-4-tert-butylcyclohexanol with high diastereoisomeric excess. mdpi.com For example, specific ADHs have been identified that yield the cis-isomer, which is a direct precursor for facile elimination to this compound, with high conversion and selectivity. mdpi.com This enzymatic approach avoids the use of harsh reducing agents and organic solvents, aligning with green chemistry principles. mdpi.comucl.ac.uk

Another biocatalytic strategy involves the use of lipases for the kinetic resolution of racemic mixtures of 4-tert-butylcyclohexanol. Lipases can selectively acylate one stereoisomer, allowing for the separation of the cis and trans forms. For instance, Candida antarctica lipase (B570770) A (CALA) has been used for the enzymatic acetylation of cis-4-tert-butylcyclohexanol to produce cis-4-(tert-butyl)cyclohexyl acetate, a valuable fragrance ingredient. mdpi.com This method provides a pathway to isolate the desired stereoisomer under mild, environmentally friendly conditions.

Beyond biocatalysis, other green strategies include the use of solid acid catalysts for dehydration of 4-tert-butylcyclohexanol. Traditional dehydration methods often rely on strong mineral acids like sulfuric or phosphoric acid, which can cause significant waste and corrosion issues. Heterogeneous solid acid catalysts, such as zeolites or sulfated zirconia, offer a recyclable and less corrosive alternative. These catalysts can be easily separated from the reaction mixture, simplifying the workup process and minimizing waste.

The development of synthetic routes that utilize safer solvents and reagents is also a key aspect of green chemistry in this context. google.com For example, processes are being designed to minimize the use of toxic or environmentally harmful solvents, replacing them with greener alternatives like water or supercritical fluids where possible.

| Method | Reaction | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | 4-tert-Butylcyclohexanone → 4-tert-Butylcyclohexanol | Alcohol Dehydrogenases (ADHs), NADH | High stereoselectivity, mild reaction conditions, aqueous medium. | mdpi.com |

| Enzymatic Acetylation | cis-4-tert-Butylcyclohexanol → cis-4-(tert-Butyl)cyclohexyl acetate | Lipases (e.g., Candida antarctica lipase A) | High selectivity, mild conditions, useful for kinetic resolution. | mdpi.com |

| Heterogeneous Catalysis | 4-tert-Butylcyclohexanol → this compound | Solid acid catalysts (e.g., zeolites) | Recyclable catalyst, reduced corrosion and waste. | lookchem.com |

Flow Chemistry and Continuous Processing in this compound Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the production of fine chemicals and pharmaceuticals, including this compound and its derivatives. acs.org Flow chemistry, often utilizing microreactors, offers numerous advantages such as enhanced safety, improved process control, higher yields, and greater efficiency. mdpi.comtandfonline.commit.edu

Microreactors, with their small channel dimensions, provide a very high surface-area-to-volume ratio. rsc.org This characteristic allows for extremely efficient heat and mass transfer, enabling precise temperature control of even highly exothermic or fast reactions. mdpi.commit.edu For the synthesis of this compound via dehydration of 4-tert-butylcyclohexanol, which is an endothermic process often requiring heat, a flow reactor allows for uniform heating, minimizing side reactions and improving product selectivity.

Safety is a paramount advantage of continuous flow processing. acs.orgrsc.org By handling only small volumes of reactants and intermediates at any given time, the risks associated with storing and handling large quantities of hazardous materials are significantly reduced. tandfonline.com This is particularly relevant for reactions involving unstable intermediates or potentially explosive conditions.

Continuous processing also facilitates scalability. Instead of developing new protocols for larger batch reactors (scaling-up), production can be increased by running the flow system for a longer duration or by using multiple reactors in parallel (scaling-out). mit.edu This provides a more flexible and often faster route to industrial-scale production. google.com

The hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, a key step in one of the industrial routes, can also be performed in a continuous process, which can then be directly coupled with an acetylation step to produce the corresponding acetate. google.com This integration of multiple reaction steps into a single, continuous flow is a hallmark of modern chemical manufacturing, leading to shorter process development times and greener production processes. acs.orgmit.edu

| Advantage | Description | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Enhanced Heat & Mass Transfer | High surface-area-to-volume ratio allows for precise temperature control and efficient mixing. | Improves selectivity and yield in dehydration and hydrogenation reactions. | mdpi.commit.edu |

| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents and unstable intermediates. | Safer handling of reagents and control over reaction exotherms. | acs.orgrsc.org |

| Scalability | Production is increased by continuous operation (numbering-up/scaling-out) rather than increasing reactor size (scaling-up). | Facilitates a more direct path from laboratory synthesis to industrial production. | mit.edugoogle.com |

| Process Integration | Multiple reaction and purification steps can be combined into a single continuous process. | Enables multi-step syntheses, such as combined hydrogenation and acetylation, in a streamlined manner. | mdpi.comacs.org |

Conformational Analysis and Dynamics of 4 Tert Butylcyclohexene and Its Derivatives

Theoretical Frameworks for Conformational Analysis in Cyclohexene (B86901) Systems

Computational chemistry provides powerful tools to model and predict the behavior of flexible molecules like 4-tert-butylcyclohexene. These methods allow for the exploration of potential energy surfaces to identify stable conformers and the transition states that connect them.

Molecular Mechanics (MM3, MM4) and Quantum Chemical Calculations (DFT, Ab Initio, HF/6-311+G*)

Molecular mechanics (MM) methods, such as the MM3 and MM4 force fields, offer a computationally efficient way to assess the steric and strain energies of different conformations. sikhcom.netnih.gov These force fields are parameterized to reproduce experimental data for a wide range of molecules and are particularly useful for exploring the conformational space of larger systems.

For a more rigorous understanding of the electronic structure and energetics, quantum chemical calculations are employed. Density Functional Theory (DFT) and ab initio methods provide a more accurate description of the molecular system. sikhcom.netnih.gov The Hartree-Fock (HF) method with a sophisticated basis set like 6-311+G* is a common starting point for such investigations. sikhcom.netnih.gov These calculations can yield precise information on the relative energies of conformers, bond lengths, bond angles, and dihedral angles.

While specific studies detailing the application of these methods to this compound are not widely available in the reviewed literature, the established success of these computational techniques on analogous substituted cyclohexanes provides a robust framework for its analysis. For instance, in the closely related cis-1,4-di-tert-butylcyclohexane, MM3, MM4, and ab initio (HF/6-311+G*) calculations have been instrumental in determining the relative free energies, enthalpies, and entropies of its various conformations. sikhcom.netnih.gov

Energy Landscape Exploration and Global Minimum Conformational Search

A key aspect of theoretical conformational analysis is the exploration of the molecule's energy landscape to identify all low-energy structures and, most importantly, the global minimum energy conformation. nih.gov This process involves systematically or stochastically sampling different molecular geometries and calculating their corresponding energies. The result is a map of the conformational space, revealing the relative stabilities of different isomers and the energy barriers that separate them. For complex molecules, this can be a challenging task, but for a relatively rigid system like this compound, a combination of molecular mechanics and quantum chemical calculations would be expected to reliably identify the global minimum.

Experimental Spectroscopic Probes for Conformational Elucidation

Experimental techniques provide crucial data to validate and refine the theoretical models of molecular conformation and dynamics. Spectroscopic methods are particularly powerful in this regard, offering insights into the structure and behavior of molecules in different states.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy (¹H NMR, ¹³C NMR) for Ring Inversion and tert-Butyl Group Rotation

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary tool for studying conformational exchange processes that occur on the NMR timescale. sikhcom.netacs.org By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the rates of conformational changes, such as ring inversion and the rotation of substituents.

For this compound, ¹H and ¹³C NMR would be expected to provide distinct signals for the different protons and carbons in the molecule. acadiau.cachemicalbook.comacdlabs.com At room temperature, if the ring inversion is fast on the NMR timescale, time-averaged signals would be observed. As the temperature is lowered, the rate of inversion would decrease, leading to the broadening and eventual decoalescence of the signals into separate resonances for the individual conformers. From this data, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. Similarly, DNMR can be used to study the rotational barrier of the bulky tert-butyl group. sikhcom.netacs.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. spectroscopyonline.comthermofisher.comyoutube.comscialert.net Each conformation of a molecule has a unique set of vibrational frequencies, and therefore, vibrational spectroscopy can be used to identify the presence of different conformers in a sample.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic bands corresponding to the C-H stretching and bending vibrations of the cyclohexene ring and the tert-butyl group, as well as the C=C stretching of the double bond. By comparing the experimental spectra with the vibrational frequencies calculated using quantum chemical methods, it is possible to assign the observed bands to specific vibrational modes of a particular conformer. This comparison serves as a powerful method for conformational fingerprinting.

Electron Diffraction Studies for Gas-Phase Molecular Structures

Gas-phase electron diffraction is a powerful experimental technique for determining the precise molecular structure of volatile compounds, free from intermolecular interactions that are present in the condensed phase. wikipedia.orgresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and dihedral angles. For this compound, an electron diffraction study would definitively establish the preferred conformation in the gas phase and provide precise geometric parameters that can be used to benchmark the accuracy of theoretical calculations.

While specific electron diffraction data for this compound is not readily found in the surveyed literature, the technique has been successfully applied to a wide range of organic molecules, demonstrating its utility in providing fundamental structural information. wikipedia.orgresearchgate.net

Steric Effects of the tert-Butyl Group on Cyclohexene Ring Pucker and Pseudorotation

The conformational landscape of the cyclohexene ring is fundamentally dictated by the steric demands of its substituents. In this compound, the exceptionally bulky tert-butyl group acts as a powerful conformational anchor, profoundly influencing the ring's geometry and flexibility. The cyclohexene ring itself preferentially adopts a non-planar, half-chair conformation to alleviate torsional strain. This creates two distinct substituent positions at the C4 carbon: a pseudo-equatorial (p-e) position, which extends from the general plane of the ring, and a pseudo-axial (p-a) position, which is oriented more perpendicularly to the plane.

The tert-butyl group exhibits an overwhelming preference for the pseudo-equatorial position. This preference is a direct consequence of its size, which induces severe steric strain when placed in the more sterically hindered pseudo-axial position. This strain arises from repulsive van der Waals interactions, specifically 1,3-diaxial-like interactions with the quasi-axial hydrogen atoms on the same side of the ring. The energetic penalty for forcing a tert-butyl group into an axial position on a standard cyclohexane (B81311) ring is substantial, with an A-value (Gibbs free energy difference between equatorial and axial conformers) of approximately 5 kcal/mol. stackexchange.com This value is significantly larger than that for other common substituents, effectively "locking" the ring into the conformation where the tert-butyl group is equatorial. stackexchange.com

This strong energetic preference restricts the puckering of the this compound ring. Ring pucker describes the out-of-plane bending of the atoms in a cyclic molecule. For this compound, the ring is essentially fixed in the half-chair conformation where the C4 carbon is bent out of the plane of the double bond, and the tert-butyl group occupies the sterically favored pseudo-equatorial site.

The interconversion between the two possible half-chair conformations occurs via a process known as pseudorotation. In this pathway, the ring smoothly transitions through various twist and boat-like forms without passing through a high-energy planar state. However, for this compound, this pseudorotation pathway is heavily biased. The energy of the conformer with a pseudo-axial tert-butyl group is so high that it represents a significant barrier, meaning the molecule spends the vast majority of its time in the single, low-energy, pseudo-equatorial conformation. This steric dominance effectively dampens the dynamic pseudorotation process, leading to a much more rigid ring system compared to unsubstituted or less-substituted cyclohexenes.

| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) | Reference |

|---|---|---|---|

| -Cl (Chloro) | 2.1 | 0.5 | libretexts.org |

| -CH₃ (Methyl) | 7.3 | 1.7 | brainly.com |

| -CH(CH₃)₂ (Isopropyl) | 9.2 | 2.2 | libretexts.org |

| -C(CH₃)₃ (tert-Butyl) | ~23 | ~5.5 | stackexchange.comlibretexts.org |

Interconversion Barriers and Kinetics of Conformational Changes

The kinetics of conformational changes in cyclohexene systems are characterized by the energy barrier to ring inversion, which is the process of one half-chair conformation converting to the other. This barrier can be quantified by the Gibbs free energy of activation (ΔG‡) and is typically measured using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By analyzing the changes in NMR spectra at different temperatures, particularly the temperature at which distinct signals for each conformer coalesce into a single averaged signal, the rate of interconversion and the associated energy barrier can be calculated.

For the parent cyclohexene molecule, the barrier to ring inversion is relatively low, determined to be 5.37 kcal/mol for a deuterated analogue. lookchem.com Introducing substituents onto the ring can significantly alter this barrier. Studies on 4-halocyclohexenes have shown that as the size of the halogen substituent increases, the interconversion barrier also increases, from 6.3 kcal/mol for 4-chlorocyclohexene (B110399) to 6.5 kcal/mol for 4-iodocyclohexene. lookchem.com This trend reflects the increased steric hindrance in the transition state of the ring inversion process.

| Compound | ΔG‡ (kcal/mol) | Reference |

|---|---|---|

| Cyclohexene-d₈ | 5.37 | lookchem.com |

| 4-Fluorocyclohexene | 5.3 | lookchem.com |

| 4-Chlorocyclohexene | 6.3 | lookchem.com |

| 4-Bromocyclohexene | 6.3 | lookchem.com |

| 4-Iodocyclohexene | 6.5 | lookchem.com |

Solvent Effects on Conformational Equilibria

The composition of the solvent medium can influence the position of a conformational equilibrium if the different conformers have significantly different polarities. According to thermodynamic principles, polar solvents tend to stabilize the conformer with a larger dipole moment more than a less polar conformer, thereby shifting the equilibrium towards the more polar species. This effect is driven by more favorable dipole-dipole interactions between the solvent and the solute.

This principle has been observed in some substituted cyclohexane derivatives. For instance, studies on r-1,t-2-dibromo-t-4-t-butylcyclohexane have shown that the more polar diequatorial isomer is stabilized relative to the diaxial isomer in polar media. rsc.org However, the magnitude of the solvent effect is highly dependent on the specific molecule .

For this compound, the conformational equilibrium is between the half-chair form with a pseudo-equatorial tert-butyl group and the much higher energy half-chair form with a pseudo-axial tert-butyl group. As this compound is a non-polar hydrocarbon, both conformers are expected to have very small and nearly identical dipole moments. The energy difference between the two conformers is overwhelmingly dominated by intramolecular steric strain rather than by electrostatic factors.

| Solvent Type | Expected Effect on Equilibrium | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | Negligible | The energy difference between conformers is dominated by steric effects, not polarity. |

| Polar Aprotic (e.g., Acetone) | Negligible | Both conformers have near-zero dipole moments, so neither is preferentially stabilized. |

| Polar Protic (e.g., Ethanol) | Negligible | Lack of significant dipole moment and hydrogen bonding sites on the solute minimizes specific solvent interactions. |

Reaction Mechanisms and Reactivity of 4 Tert Butylcyclohexene

Stereoelectronic Effects in Addition Reactions of the Cyclohexene (B86901) Double Bond

Stereoelectronic effects, which pertain to the influence of orbital alignment on the stereochemical course of a reaction, are critical in understanding the reactivity of 4-tert-butylcyclohexene. The fixed conformation of the ring system allows for a detailed examination of how incoming reagents approach the double bond and the subsequent formation of products.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic additions to this compound are classic examples of stereoelectronic control. The bulky tert-butyl group's preference for the equatorial position forces a specific geometry on the molecule, influencing the trajectory of electrophilic attack and the subsequent nucleophilic addition.

Halogenation: The addition of bromine (Br₂) to this compound proceeds via an anti-addition mechanism. brainly.com The reaction is initiated by the electrophilic attack of bromine on the double bond, forming a cyclic bromonium ion intermediate. Due to the steric hindrance of the equatorial tert-butyl group, the bromine preferentially adds to the face of the double bond from the axial direction. The subsequent backside attack by a bromide ion (Br⁻) must occur from the opposite face, also in an axial direction, to open the bromonium ion ring. This results in the formation of a trans-diaxial dibromide product. brainly.comchegg.com While this diaxial conformer is sterically less favored than a diequatorial product, its formation is dictated by the anti-periplanar requirement of the mechanism. pearson.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides, such as HBr, to an unsymmetrical alkene typically follows Markovnikov's rule. In the case of this compound, protonation of the double bond can, in principle, form two possible carbocation intermediates. The reaction proceeds through the more stable secondary carbocation. The subsequent attack by the bromide nucleophile is not highly stereoselective and can result in a mixture of stereoisomers, as the planar carbocation can be attacked from either face. libretexts.orgchemistrysteps.com However, the conformational constraints imposed by the tert-butyl group will influence the preferred product ratios.

Hydration: Acid-catalyzed hydration follows a similar mechanism to hydrohalogenation, involving the formation of a carbocation intermediate after protonation of the alkene. For this compound, this leads to the formation of 4-tert-butylcyclohexanol (B146172). Studies on the reverse reaction, the dehydration of cis- and trans-4-tert-butylcyclohexanol, show that this compound is the major product, proceeding through a carbocation intermediate. acs.org This indicates that under hydration conditions, the reaction would favor the formation of the corresponding alcohol, with the stereochemistry being influenced by the stability of the chair conformations of the potential products.

Radical Additions and Their Stereochemical Outcomes

Radical additions to the double bond of this compound offer a different regiochemical outcome compared to electrophilic additions, often proceeding via an anti-Markovnikov mechanism. The stereochemistry is again governed by the conformational bias of the ring.

In the presence of a radical initiator like a peroxide, HBr adds to alkenes via a radical chain mechanism. A bromine radical adds to the double bond to generate the most stable carbon radical intermediate. For this compound, this would be the secondary radical, leading to the anti-Markovnikov product where the bromine atom is attached to the less substituted carbon of the original double bond. The stereochemistry of the subsequent hydrogen abstraction is influenced by the accessibility of the radical intermediate.

Free-radical polymerization is another important reaction class. Monomers containing carbon-carbon double bonds can polymerize in the presence of a radical initiator, which is often a peroxide. purdue.edu The methacrylate (B99206) derivative of 4-tert-butylcyclohexanol undergoes free-radical polymerization to form polymers with high thermal stability. While this compound itself is less reactive in this regard, the principle demonstrates the capability of the double bond to participate in radical chain reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The stereochemistry of these reactions with this compound is dictated by the steric and electronic properties of the locked cyclohexene ring.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com For this reaction to proceed efficiently, the dienophile is typically activated by electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com this compound, being an unactivated alkene, is generally a poor dienophile and does not readily participate in Diels-Alder reactions under standard conditions. The reaction rate is significantly lower compared to dienophiles bearing electron-withdrawing substituents like nitriles or carbonyls. masterorganicchemistry.com

1,3-Dipolar Cycloadditions: This class of reaction occurs between a 1,3-dipole (a molecule with separated positive and negative charges over three atoms) and a dipolarophile (like an alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The azide (B81097) group, for example, is a common 1,3-dipole. While direct cycloaddition to this compound is not widely reported, the derivative 1-azido-4-tert-butylcyclohexane (B1338893) readily participates in these reactions with alkynes to form triazoles, highlighting the reactivity of these functional groups. smolecule.com In a hypothetical reaction with this compound, the approach of the 1,3-dipole would be sterically hindered by the tert-butyl group, and the stereochemical outcome would depend on the relative energies of the transition states leading to different stereoisomeric products.

Pericyclic Reactions and Mechanistic Investigations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They include electrocyclic reactions, cycloadditions, sigmatropic rearrangements, and group transfer reactions. The ene reaction is a key example of a group transfer reaction involving alkenes.

Ene Reactions and the Influence of Enophiles

The ene reaction is a pericyclic reaction between an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org Mechanistic studies, often using conformationally rigid systems similar to this compound, have provided significant insight. Research on the ene reactions of syn- and anti-1-(4-tert-butylcyclohexylidene)-4-tert-butylcyclohexane with a variety of enophiles has shown that the reactions are not stereospecific. rsc.orgrsc.org This lack of stereospecificity suggests that the reaction is not a concerted, suprafacial process. Instead, the results support a mechanism involving the formation of an intermediate that has a lifetime sufficient to allow for conformational changes before the final allylic hydrogen transfer occurs. rsc.orgacs.org

The stereoselectivity of the attack (axial vs. equatorial) is highly dependent on the nature of the enophile. rsc.orgrsc.org For example, with singlet oxygen as the enophile, the reaction shows a preference for one stereochemical outcome, while with nitrosyl hydride, the opposite preference is observed. rsc.org This demonstrates the subtle interplay between steric and electronic factors in determining the reaction pathway.

Below is a table summarizing the stereochemical outcomes for the ene reaction of a closely related exocyclic alkene with various enophiles, illustrating the influence of the enophile on the product distribution. rsc.org

| Ene Isomer | Enophile | Product Ratio (Axial Attack : Equatorial Attack) |

|---|---|---|

| syn | Singlet Oxygen (¹O₂) | 60–68 : 40–32 |

| anti | Singlet Oxygen (¹O₂) | 33–50 : 67–50 |

| syn | Nitrosyl Hydride (HNO) | 10 : 90 |

| anti | Nitrosyl Hydride (HNO) | 11 : 89 |

| syn | Diethyl Azodicarboxylate (DEAD) | 77 : 23 |

| anti | Diethyl Azodicarboxylate (DEAD) | 27 : 73 |

| syn | Methyl Propiolate | 53 : 47 |

| anti | Methyl Propiolate | 67 : 33 |

Rearrangement Pathways and Transition State Analysis

The study of reaction mechanisms for this compound and its derivatives often involves detailed analysis of potential rearrangement pathways and the structures of transition states. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for these investigations.

For ene reactions, mechanistic studies have pointed towards stepwise pathways involving either zwitterionic or diradical intermediates rather than a fully concerted process. acs.orgpku.edu.cn DFT calculations on nitroso-ene reactions, for instance, revealed that the rate-determining step is the initial C-N bond formation to generate an intermediate, which is then followed by a rapid hydrogen transfer through a chair-like transition state. pku.edu.cn The nature of this intermediate (zwitterionic or diradical) and the activation energies for its formation and subsequent steps can be modeled to rationalize the observed product distributions.

In the case of cis-1,4-di-tert-butylcyclohexane, a related saturated compound, low-temperature NMR spectroscopy and computational methods have been used to study the equilibrium between chair and twist-boat conformations. nih.govacs.org These studies provide insight into the energetic barriers for conformational changes, which are critical for understanding reaction pathways where intermediates may undergo conformational isomerization before proceeding to the final product. For example, the evidence for a non-concerted ene reaction mechanism relies on the idea that the intermediate is long-lived enough for such conformational changes to occur. acs.org

Unusual rearrangements have also been observed in reactions of more complex cyclohexene derivatives. For example, the bromination of certain cyclohex-3-ene-1-carboxamide (B1296590) derivatives can lead to the formation of bicyclic lactones through unexpected rearrangement pathways, demonstrating that the interplay of multiple functional groups on the conformationally restricted ring can lead to complex and synthetically useful transformations. acs.org

Oxidative Transformations of this compound

The presence of a double bond in this compound makes it susceptible to various oxidative transformations, including epoxidation and oxidative cleavage. These reactions are often stereoselective, influenced by the bulky tert-butyl group.

Epoxidation Chemistry and Stereoselectivity

The epoxidation of this compound typically yields a mixture of cis- and trans-4-tert-butylcyclohexene oxide. acs.org The stereochemical outcome of this reaction can be influenced by the choice of reagent and solvent. For instance, in nonpolar solvents, the reaction is known to proceed via a syn β-elimination pathway. acs.org However, in more polar solvents like hexamethylphosphoramide (B148902) (HMPA), a shift to an anti β-elimination mechanism has been observed with deuterium-labeled cis-4-tert-butylcyclohexene oxide. acs.org

The two diastereomeric epoxides can be distinguished by their ¹H NMR spectra, with the cis isomer showing a resonance at 3.15 ppm and the trans isomer at 3.25 ppm. acs.org The trans isomer is often consumed preferentially in reactions with lithium diethylamide in ether, allowing for the kinetic resolution and isolation of the cis diastereomer. acs.org The rearrangement of these epoxides can lead to the formation of allylic alcohols, with the stereochemistry of the product being dependent on the reaction conditions. acs.org

| Reactant | Reagent/Solvent | Major Product(s) | Key Finding |

| This compound | Epoxidation agents | cis- and trans-4-tert-butylcyclohexene oxide | Mixture of diastereomers is formed. acs.org |

| cis-4-tert-Butylcyclohexene oxide (deuterium-labeled) | HMPA | Product of anti β-elimination | Mechanistic shift observed in polar aprotic solvent. acs.org |

| trans-4-tert-Butylcyclohexene oxide | Lithium diethylamide/ether | Preferential consumption | Allows for kinetic resolution of the cis isomer. acs.org |

Oxidative Cleavage Reactions

Oxidative cleavage of the double bond in this compound can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through ozonolysis. These reactions break the carbon-carbon double bond, leading to the formation of carbonyl compounds. Under harsh oxidative conditions with reagents like potassium permanganate, the alkene can be cleaved to form more oxidized products, including carboxylic acids. libretexts.org

In a related context, the oxidation of cis- and trans-methyl 4-tert-butylcyclohexanecarboxylate has been studied. The oxidation of the cis-diastereomer resulted in a mixture of products, including 4% of 4-tert-butylcyclohexanone (B146137) as a C1 oxidative cleavage product. wiley.comwiley.com This indicates that the cyclohexane (B81311) ring itself can undergo oxidation, and under certain conditions, cleavage can occur.

Reductive Transformations and Product Distribution

The reduction of this compound can be accomplished through catalytic hydrogenation, which saturates the double bond to yield 4-tert-butylcyclohexane. Further reductive transformations can be explored from the corresponding ketone, 4-tert-butylcyclohexanone, which is an oxidation product of this compound.

The reduction of 4-tert-butylcyclohexanone is a well-studied reaction that demonstrates the principles of stereoselectivity. The product distribution is highly dependent on the steric bulk of the reducing agent. tamu.edu

Sodium Borohydride (B1222165) (NaBH₄): This relatively small reducing agent preferentially attacks the carbonyl group from the axial direction to avoid steric hindrance from the axial hydrogens at the C-2 and C-6 positions. This leads to the formation of the trans-4-tert-butylcyclohexanol as the major product, where the hydroxyl group is in the more stable equatorial position. thecatalyst.orgscribd.com

L-Selectride (Lithium tri-sec-butylborohydride): This much bulkier reducing agent approaches from the less hindered equatorial face, resulting in the cis-4-tert-butylcyclohexanol as the major product, with the hydroxyl group in the axial position. tamu.eduwpmucdn.com

The ratio of the cis and trans alcohol products can be readily determined by ¹H NMR spectroscopy, as the chemical shifts of the methine proton on the carbon bearing the hydroxyl group are distinct for each isomer. wpmucdn.comwpmucdn.com In the trans isomer, this axial proton appears around 3.5 ppm, while in the cis isomer, the equatorial proton is shifted downfield to approximately 4.03 ppm. wpmucdn.comwpmucdn.com

| Ketone | Reducing Agent | Major Product | Minor Product | Rationale |

| 4-tert-Butylcyclohexanone | Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol | cis-4-tert-butylcyclohexanol | Axial attack by the small hydride reagent is favored. thecatalyst.orgscribd.com |

| 4-tert-Butylcyclohexanone | L-Selectride | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | Equatorial attack by the bulky hydride reagent is favored. tamu.eduwpmucdn.com |

Mechanistic Divergence in Substitution vs. Elimination Reactions of 4-tert-Butylcyclohexane Derivatives

The large tert-butyl group in 4-tert-butylcyclohexane derivatives effectively locks the conformation of the cyclohexane ring, with the tert-butyl group occupying the equatorial position to minimize steric strain. wpmucdn.comstackexchange.com This conformational rigidity has profound implications for the reaction pathways of substitution and elimination reactions.

Sₙ1 vs. E1 and Sₙ2 vs. E2 Mechanisms

The competition between substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions is highly dependent on the stereochemistry of the leaving group in 4-tert-butylcyclohexyl derivatives.

cis-Isomers (Axial Leaving Group): With the leaving group in the axial position, the molecule is well-disposed for E2 elimination . spcmc.ac.in This is because the axial leaving group can readily achieve an anti-periplanar orientation with the axial hydrogens on the adjacent carbons, a key stereoelectronic requirement for the E2 mechanism. libretexts.orgmsu.edu Under Sₙ1/E1 conditions, the solvolysis of cis-4-tert-butylcyclohexyl tosylate is faster than its trans counterpart due to the relief of steric strain in the transition state leading to the carbocation. spcmc.ac.in Both isomers typically yield the same mixture of substitution and elimination products under these conditions as they proceed through a common carbocation intermediate. spcmc.ac.inlibretexts.org

trans-Isomers (Equatorial Leaving Group): When the leaving group is in the equatorial position, a direct E2 reaction is disfavored because it cannot achieve a diaxial anti-periplanar arrangement with any adjacent hydrogens. stackexchange.comspcmc.ac.in As a result, the trans isomer may be forced into an E1 (and Sₙ1) pathway , especially under solvolytic conditions. spcmc.ac.in The reaction of trans-4-tert-butylcyclohexyl tosylate with ethoxide in ethanol (B145695) follows E1 kinetics. stackexchange.com However, with stronger, more nucleophilic reagents, an Sₙ2 reaction can occur, proceeding through a higher energy transition state. spcmc.ac.in

Stereochemical Control in Dehydrohalogenation Reactions

Dehydrohalogenation reactions of 4-tert-butylcyclohexyl halides are classic examples of stereoelectronic control in E2 eliminations. The rate of elimination is significantly influenced by the ability of the C-H and C-X (X = halogen) bonds to align in an anti-periplanar fashion.

cis-1-Bromo-4-tert-butylcyclohexane: In this isomer, the bromine atom is in the axial position. This allows for a perfect anti-periplanar relationship with the axial hydrogens on both C-2 and C-6. Consequently, the cis isomer undergoes E2 elimination rapidly with a base like sodium ethoxide to form this compound. vaia.comvaia.com

trans-1-Bromo-4-tert-butylcyclohexane: Here, the bromine atom is locked in the equatorial position. This prevents the formation of an anti-periplanar transition state for E2 elimination with any of the adjacent hydrogens. libretexts.orgmsu.edu As a result, the rate of E2 elimination for the trans isomer is dramatically slower than for the cis isomer. slideserve.combingol.edu.tr Under certain conditions with very strong bases like sodium diisopropylamide (NaDA), an alternative carbenoid mechanism has been proposed for the elimination reaction of the trans isomer. nih.govacs.org

| Isomer | Leaving Group Position | Favored Elimination Mechanism | Relative Rate of E2 Dehydrohalogenation |

| cis-1-Bromo-4-tert-butylcyclohexane | Axial | E2 | Fast |

| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial | E1 or other mechanisms (e.g., carbenoid) | Very Slow |

Computational Chemistry and Modeling of 4 Tert Butylcyclohexene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-tert-butylcyclohexene. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy, which in turn dictates the molecule's reactivity.

Both Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of this compound. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.govacs.orgresearchgate.net DFT, a popular alternative, calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. nih.gov

For instance, DFT calculations, such as those using the B3LYP functional, have been employed to study the potential energy surfaces of related alkylcyclohexane radical cations. aip.org These studies reveal how the tert-butyl substituent influences the distribution of the singly occupied molecular orbital (SOMO) and the energy barriers for pseudorotation. aip.org Ab initio methods have also been successfully used to explore the conformational space and determine the relative energies of different conformers of similar cyclohexane (B81311) derivatives. nih.govacs.orgresearchgate.net In a study on cis-1,4-di-tert-butylcyclohexane, calculations up to the HF/6-311+G* level were used to obtain molecular symmetries, relative free energies, and enthalpies. nih.govacs.org

| Method | Application in Cyclohexane Systems | Key Findings |

| DFT (B3LYP) | Study of alkylcyclohexane radical cations. aip.org | The tert-butyl group significantly influences SOMO density and pseudorotation barriers. aip.org |

| Ab Initio (HF) | Conformational analysis of substituted cyclohexanes. nih.govacs.org | Determination of relative energies, symmetries, and enthalpies of various conformers. nih.govacs.org |

| CCSD(T) | High-accuracy energy calculations for related cations. nih.gov | Established the preferred conformation of the tert-butyl cation. nih.gov |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to construct the molecular orbitals. ubbcluj.ro The selection involves a trade-off between accuracy and computational expense.

For DFT calculations on molecules like this compound, the Ahlrichs def2 family of basis sets (e.g., def2-SVP, def2-TZVP) is often recommended for its reliability across a wide range of elements. google.com Pople-style basis sets, such as 6-31G* and 6-311+G, are also commonly used, particularly in conjunction with both DFT and ab initio methods like Hartree-Fock. nih.govacs.orggoogle.com For instance, the HF/6-311+G level of theory was utilized to investigate the conformations of cis-1,4-di-tert-butylcyclohexane. nih.govacs.org

The level of theory dictates the method used to approximate the electron correlation. While DFT methods like B3LYP include some electron correlation, more accurate, but computationally intensive, methods like coupled-cluster theory (e.g., CCSD(T)) can be used for smaller systems or for benchmarking purposes to ensure the accuracy of less expensive methods. nih.govarxiv.org The choice of both the theoretical method and the basis set must be carefully considered to ensure the reliability of the computational predictions for properties such as geometry, energy, and reactivity. google.com

| Basis Set Family | Common Examples | Typical Application |

| Pople | 6-31G, 6-311+G | DFT and HF calculations for organic molecules. nih.govacs.orggoogle.com |

| Ahlrichs | def2-SVP, def2-TZVP | Reliable for DFT calculations across the periodic table. google.com |

| Dunning | aug-cc-pVDZ, aug-cc-pVTZ | High-accuracy calculations, often for benchmarking. stackexchange.com |

Molecular Dynamics Simulations for Conformational Sampling and Interconversion

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. mdpi.comua.ac.be By solving Newton's equations of motion for a system of atoms, MD simulations can generate trajectories that reveal how molecules like this compound sample different conformations and interconvert between them over time. mdpi.com

These simulations are particularly useful for understanding the flexibility of the cyclohexane ring and the influence of the bulky tert-butyl group on its dynamics. The tert-butyl group's preference for an equatorial position to minimize steric strain is a key factor that can be quantified and visualized through MD. Advanced techniques such as metadynamics can be combined with MD to enhance the sampling of rare events, such as the transition between different chair and boat conformations. researchgate.net The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations. mdpi.com

Transition State Modeling and Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound by modeling transition states and mapping out entire reaction pathways. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. msu.edulibretexts.orglibretexts.org

By locating and characterizing the transition state structure on the potential energy surface, researchers can calculate activation energies and gain insights into the factors that control the reaction rate and selectivity. For example, in the context of elimination reactions of substituted cyclohexanes, computational modeling can illustrate the preference for an anti-periplanar arrangement of the leaving group and a β-hydrogen in the E2 transition state. msu.edulibretexts.org The bulky tert-butyl group in this compound locks the conformation, making it an excellent model system to study the stereoelectronic requirements of such reactions. msu.edulibretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods have become increasingly accurate in predicting spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly important. arxiv.orgnih.gov

Methods like Gauge-Including Atomic Orbitals (GIAO) are commonly used in conjunction with DFT or ab initio calculations to predict NMR chemical shifts. nih.govacs.org The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov For instance, calculated ¹³C NMR chemical shifts at the GIAO, HF/6-311+G* level were used to assign signals in the experimental spectrum of a related di-tert-butylcyclohexane derivative. nih.govacs.org These predictions can help distinguish between different conformers or stereoisomers, as their unique electronic environments lead to distinct NMR parameters. nih.gov Recent advancements using machine learning, trained on large datasets of DFT-calculated chemical shifts, are further improving the speed and accuracy of these predictions. arxiv.org

| Computational Method | Spectroscopic Parameter | Application |

| GIAO-DFT/HF | NMR Chemical Shifts | Structure elucidation and assignment of experimental spectra. nih.govacs.org |

| Machine Learning Models | NMR Chemical Shifts | Rapid and accurate prediction for large and complex molecules. arxiv.org |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications

While direct QSAR studies specifically on this compound are not extensively documented in the provided context, the principles of QSAR and cheminformatics are applicable to this and related compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties.

For a molecule like this compound, descriptors such as its molecular weight, logP (a measure of lipophilicity), and other calculated properties can be used as inputs for QSAR models. ospar.org These models are often used in fields like toxicology and drug discovery to predict the properties of new or untested compounds. For example, QSAR models have been used to predict the androgen receptor activity for a large set of compounds, which could include derivatives of 4-tert-butylcyclohexane. epa.gov Cheminformatics tools are essential for managing and analyzing the large datasets generated in these studies, facilitating the identification of structure-property trends.

Advanced Research Applications in Organic Synthesis and Materials Science

4-tert-Butylcyclohexene as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile starting material and intermediate in the synthesis of a wide array of complex molecules, finding applications in specialty chemicals, fragrances, and the development of new polymers. solubilityofthings.comguidechem.com

Synthesis of Specialty Chemicals, Fragrances, and Polymers

The reactivity of the double bond in this compound allows for a variety of addition reactions, making it a key intermediate in the production of specialty chemicals. solubilityofthings.com Its derivatives are particularly significant in the fragrance industry. guidechem.comchemimpex.com For instance, the hydrogenation of 4-tert-butylphenol (B1678320), which can be derived from related precursors, yields 4-tert-butylcyclohexanol (B146172), a compound used in perfumes. quora.com Acetylation of this alcohol produces 4-tert-butylcyclohexyl acetate, another important fragrance ingredient known for its woody and fruity scent. google.com

In polymer chemistry, derivatives of this compound are used to create high-performance polymers. chemblink.com For example, 4-tert-butylcyclohexyl acrylate (B77674) is incorporated into specialty polymers and copolymers to enhance properties like thermal stability, chemical resistance, and mechanical strength. chemblink.com The bulky tert-butyl group introduces steric hindrance, which can be used to tailor the physical properties of the resulting polymers, such as flexibility and hardness, for applications in coatings, adhesives, and advanced materials for the automotive and aerospace industries. chemblink.com

Derivatization to Pharmaceutically Relevant Scaffolds

The 4-tert-butylcyclohexane framework is a key structural motif in the development of new pharmaceutical compounds. The synthesis of various derivatives from 4-tert-butylcyclohexanone (B146137), a close relative of this compound, has been explored to create molecules with potential biological activity. nih.gov For example, a dicarboxylic acid monomer, 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane, has been synthesized from 4-tert-butylcyclohexanone and used to produce a series of novel polyamides with good solubility and thermal stability. researchgate.net These polyamides can be cast into transparent, tough, and flexible films, suggesting their potential use in biomedical applications. researchgate.net

Furthermore, the derivatization of the 4-tert-butylcyclohexane structure is a strategy employed in the synthesis of compounds with potential antimalarial and antibacterial properties. nih.govgoogle.com For instance, certain bromolactone derivatives of 4-tert-butylcyclohexanone have shown antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. nih.gov The rigid cyclohexane (B81311) ring, conformationally locked by the tert-butyl group, provides a stable scaffold for introducing various functional groups to interact with biological targets.

Role in Studying Stereochemical Principles and Mechanistic Organic Chemistry

The conformationally locked nature of the 4-tert-butylcyclohexyl group makes its derivatives ideal substrates for studying stereochemical principles and reaction mechanisms. The bulky tert-butyl group preferentially occupies the equatorial position, which restricts the conformational flexibility of the cyclohexane ring. vaia.compearson.commsu.eduvaia.com

This conformational bias has been instrumental in elucidating the stereochemistry of various reactions. For example, studies on the oxymercuration of this compound have shown that the reaction proceeds to give exclusively trans-diaxial products. lookchem.com Similarly, bromination and methoxybromination reactions also yield trans-diaxial products, supporting the involvement of a cyclic bromonium ion intermediate. lookchem.com In contrast, hydrobromination, which proceeds through an open carbocation, results in a mixture of axial and equatorial products. lookchem.com

The significant difference in reaction rates between cis and trans isomers of 1-bromo-4-tert-butylcyclohexane (B3151265) in E2 elimination reactions further highlights the importance of stereochemistry. The cis isomer, with the bromine atom in the axial position, reacts much faster because it can readily achieve the anti-periplanar geometry required for the E2 mechanism. vaia.compearson.comvaia.com

Table 1: Stereochemical Outcomes of Reactions with this compound Derivatives

| Reaction | Substrate | Reagents | Major Product Stereochemistry | Reference |

|---|---|---|---|---|

| Oxymercuration | This compound | Hg(OAc)₂, H₂O/THF; NaBH₄ | trans-diaxial alcohol | lookchem.com |

| Bromination | This compound | Br₂ | trans-diaxial dibromide | lookchem.com |

| Methoxybromination | This compound | Br₂, CH₃OH | trans-diaxial methoxybromide | lookchem.com |

| Hydrobromination | This compound | HBr | Mixture of axial and equatorial bromides | lookchem.com |

| E2 Elimination | cis-1-Bromo-4-tert-butylcyclohexane | NaOEt, EtOH | This compound (fast) | vaia.compearson.com |

| E2 Elimination | trans-1-Bromo-4-tert-butylcyclohexane | NaOEt, EtOH | This compound (slow) | vaia.compearson.com |

Development of Novel Materials with Tunable Properties

The incorporation of the 4-tert-butylcyclohexyl group into polymers and other materials allows for the fine-tuning of their physical and chemical properties.

Polymerization of this compound Derivatives

The polymerization of monomers containing the 4-tert-butylcyclohexyl moiety leads to materials with enhanced properties. For example, polyamides synthesized from a dicarboxylic acid containing the 4-tert-butylcyclohexylidene group exhibit excellent solubility in a variety of organic solvents and high thermal stability. researchgate.net Similarly, poly(bisbenzothiazole)s containing the 4-tert-butylcyclohexylidene group also show improved solubility while maintaining good thermal properties. researchgate.net The bulky side group disrupts polymer chain packing, leading to increased solubility and often an amorphous nature. researchgate.netresearchgate.net

The polymerization of 4-tert-butylcyclohexyl acrylate and methacrylate (B99206) is another area of active research. chemblink.com The steric hindrance provided by the tert-butyl group influences the polymerization kinetics and the architecture of the resulting polymer chains, affecting properties like thermal stability and mechanical strength. chemblink.com

Table 2: Properties of Polymers Incorporating 4-tert-Butylcyclohexyl Moieties

| Polymer Type | Monomer(s) | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polyamides | 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane and various diamines | Excellent solubility, high thermal stability (Td > 468°C), tough, flexible films | High-performance films and coatings | researchgate.net |

| Poly(bisbenzothiazole)s | 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride (B599025) and dicarboxylic acids | Improved solubility, good thermal stability (Td > 419°C), amorphous | Advanced functional materials | researchgate.net |

| Polyacrylates | 4-tert-Butylcyclohexyl acrylate | Enhanced thermal stability, chemical resistance, and mechanical strength | Coatings, adhesives, sealants, automotive and aerospace materials | chemblink.com |

| Polyimides | 1,1‐bis[4‐(2‐trifluoromethyl‐4‐aminophenoxy)phenyl]‐4‐tert‐butylcyclohexane and dianhydrides | Excellent organosolubility, high optical transparency, good thermal stability (Td > 450°C) | Flexible display substrates, optoelectronic devices | researchgate.net |

Incorporation into Liquid Crystalline Materials or Optoelectronic Devices

The rigid and bulky nature of the 4-tert-butylcyclohexyl group makes it a desirable component in the design of liquid crystalline materials and materials for optoelectronic devices. Its incorporation can influence the mesogenic properties and thermal behavior of liquid crystalline polymers. bohrium.com For example, polyarylates containing the 1,1′‐bis(4‐hydroxybenzene)‐4‐tert‐butylcyclohexane unit have been synthesized and shown to exhibit liquid crystalline behavior. bohrium.com